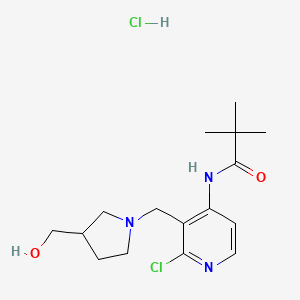
N-(2-Chloro-3-((3-(hydroxymethyl)pyrrolidin-1-YL)-methyl)pyridin-4-YL)pivalamide hydrochloride
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine and pyrrolidine rings in separate steps, followed by their connection via a methylene bridge. The chloro group could be introduced via electrophilic aromatic substitution, and the pivalamide group could be added via an amide coupling reaction .Chemical Reactions Analysis
The compound could undergo a variety of reactions. The pyridine ring could undergo electrophilic aromatic substitution reactions, and the pyrrolidine ring could participate in reactions typical of amines. The chloro group could be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the pyridine and pyrrolidine rings would likely make the compound relatively stable and resistant to oxidation. The pivalamide group could increase the compound’s hydrophobicity, potentially affecting its solubility in various solvents .科学的研究の応用
Molecular Structure Analysis
The compound's molecular structure includes pivalamide, pyridin, and hydroxy-methylphenyl moieties. Its non-planar molecular conformation is stabilized by intramolecular hydrogen bonding, as observed in the crystal where molecules are linked by various hydrogen bonds (Atalay, Gerçeker, Esercİ, & Ağar, 2016).
Synthesis and Evaluation as Potential Antidepressant
A related compound, synthesized through novel methods of stirring and sonication, showed potential as an antidepressant and nootropic agent. Its efficacy was demonstrated in various tests, indicating the potential of similar compounds in central nervous system (CNS) applications (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Glycine Transporter 1 Inhibition
A structurally diverse compound related to the mentioned chemical showed potent inhibitory activity on Glycine Transporter 1, indicating its potential use in CNS-related disorders. It exhibited a favorable pharmacokinetics profile and increased cerebrospinal fluid glycine concentration in rats (Yamamoto et al., 2016).
Site Control in Lithiation Reactions
The lithiation of related compounds, like N-(pyridin-3-ylmethyl)pivalamide, demonstrated control over the site of lithiation. This process leads to high-yield production of substituted derivatives, important in various synthetic applications (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
Antimicrobial Activity
Compounds synthesized from related chemical structures demonstrated significant antimicrobial activity against bacterial and fungal strains, offering a potential avenue for developing new antimicrobial agents (Zhuravel et al., 2005).
特性
IUPAC Name |
N-[2-chloro-3-[[3-(hydroxymethyl)pyrrolidin-1-yl]methyl]pyridin-4-yl]-2,2-dimethylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2.ClH/c1-16(2,3)15(22)19-13-4-6-18-14(17)12(13)9-20-7-5-11(8-20)10-21;/h4,6,11,21H,5,7-10H2,1-3H3,(H,18,19,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGIFLNEYZCIDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=NC=C1)Cl)CN2CCC(C2)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-3-((3-(hydroxymethyl)pyrrolidin-1-YL)-methyl)pyridin-4-YL)pivalamide hydrochloride | |
CAS RN |
1186311-22-7 | |
| Record name | Propanamide, N-[2-chloro-3-[[3-(hydroxymethyl)-1-pyrrolidinyl]methyl]-4-pyridinyl]-2,2-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186311-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-2,8-diazaspiro[4.5]decane](/img/structure/B1393262.png)
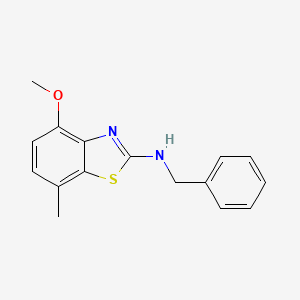
![Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1393268.png)
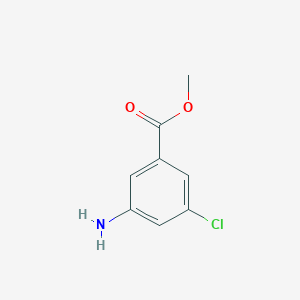
![5-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1393270.png)
![6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid](/img/structure/B1393271.png)
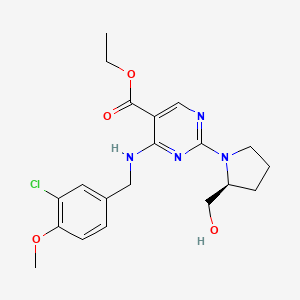

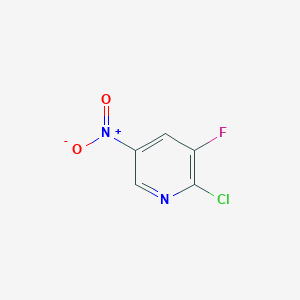

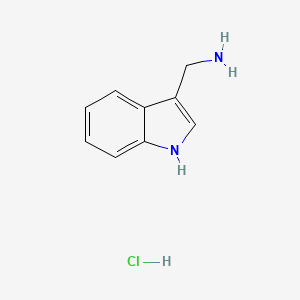
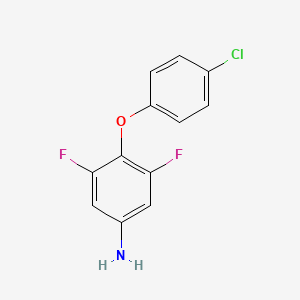
![4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid](/img/structure/B1393282.png)
